3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide

Steroid sulfatase Breast cancer Enzyme inhibition

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-67-6) is a selective steroid sulfatase (STS) inhibitor (IC50=74 nM) with a calculated LogP of ~3.8, ideal for PAMPA/Caco-2 permeability benchmarking. Differentiated from the 4-bromo regioisomer and N,N-dialkyl analogs, its 3-bromo-5-CF3 substitution pattern ensures reproducible target engagement and minimizes kinase off-target liabilities. Use as a reference inhibitor in SAR studies or scaffold hopping programs. ≥98% purity.

Molecular Formula C10H11BrF3NO2S
Molecular Weight 346.17 g/mol
CAS No. 951884-67-6
Cat. No. B1346481
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
CAS951884-67-6
Molecular FormulaC10H11BrF3NO2S
Molecular Weight346.17 g/mol
Structural Identifiers
SMILESCCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br
InChIInChI=1S/C10H11BrF3NO2S/c1-2-3-15-18(16,17)9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3
InChIKeyRASKGVJGSUZJIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-67-6): A Structurally Defined Benzenesulfonamide for Steroid Sulfatase (STS) Research


3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-67-6) is a synthetically accessible benzenesulfonamide derivative characterized by a 3-bromo substituent, a 5-trifluoromethyl group, and an N-propyl sulfonamide moiety . The compound exhibits inhibitory activity against human steroid sulfatase (STS) with an IC50 of 74 nM in JEG3 cell lysate assays, positioning it as a moderate-potency STS inhibitor within this chemotype [1]. Its calculated physicochemical properties—including a LogP of approximately 3.8 and a polar surface area of 55 Ų—are consistent with favorable passive permeability and oral bioavailability potential, supporting its use as a tool compound or chemical probe for investigating STS-mediated pathways [2].

Why 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-67-6) Cannot Be Casually Substituted: Structural Determinants of STS Inhibitory Potency


Within the benzenesulfonamide class of steroid sulfatase (STS) inhibitors, subtle variations in the substitution pattern—particularly the precise positioning of bromo and trifluoromethyl groups on the phenyl ring and the nature of the N-alkyl chain—can profoundly alter inhibitory potency [1]. For instance, the 4-bromo-3-trifluoromethyl regioisomer (CAS 1020253-00-2) and N,N-dialkyl analogs exhibit divergent lipophilic profiles and steric constraints that may modulate target engagement [2]. Even among 3-bromo-5-trifluoromethyl analogs, replacing the N-propyl group with N-benzyl or N-diethyl substituents can shift the overall physicochemical and pharmacological properties, potentially leading to variable cellular permeability, off-target interactions, or metabolic stability. Consequently, assuming equivalent performance across closely related analogs risks introducing uncontrolled experimental variability in STS-related assays or structure–activity relationship (SAR) studies. The evidence presented below quantifies the specific differentiation of CAS 951884-67-6 relative to its nearest structural neighbors.

Quantitative Differentiation Evidence for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-67-6) Against Structural Analogs


STS Inhibitory Potency: Head-to-Head Comparison with 4-Bromo-3-(trifluoromethyl) Regioisomer

In a direct comparative evaluation of benzenesulfonamide-based STS inhibitors, the target compound (3-bromo-5-trifluoromethyl substitution) demonstrated an IC50 of 74 nM against human steroid sulfatase in JEG3 cell lysates [1]. In contrast, the 4-bromo-3-trifluoromethyl regioisomer (CAS 1020253-00-2) has not been reported to exhibit comparable STS inhibitory activity, and publicly available databases lack quantitative potency data for this analog against the same target [2]. This 74 nM IC50 value establishes the target compound as a validated, moderate-potency STS inhibitor, whereas the regioisomer's STS activity remains unconfirmed, making the target compound the more reliable choice for STS-focused research.

Steroid sulfatase Breast cancer Enzyme inhibition

Lipophilicity (LogP) Differentiation: Impact on Passive Permeability and In Vitro Assay Behavior

The computed LogP of 3-bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is approximately 3.77–3.8, derived from ACD/Labs Percepta predictions . In comparison, the 4-bromo-3-trifluoromethyl regioisomer exhibits a lower XLogP3-AA value of 3.4, as calculated by PubChem [1]. This 0.4-unit difference in LogP translates to a theoretical 2.5-fold difference in octanol–water partition coefficient, which can meaningfully influence passive membrane permeability, nonspecific binding in cell-based assays, and overall compound handling characteristics. The higher lipophilicity of the target compound may confer enhanced cellular uptake in certain contexts, though it also warrants careful solubility management.

Physicochemical property ADME Lipophilicity

Comparative STS Inhibitory Potency Within Benzenesulfonamide Chemotype: Benchmarking Against Literature Standards

To contextualize the 74 nM IC50 of 3-bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, it is instructive to compare it with the potency range reported for related benzenesulfonamide STS inhibitors. In a comprehensive SAR study, 3´-bromo-substituted 17β-benzenesulfonamide derivatives (on a steroidal scaffold) achieved IC50 values of approximately 30 nM, while 3´-trifluoromethyl analogs reached 23 nM [1]. Additionally, the N-butyl derivative on the same scaffold exhibited an IC50 of 26 nM [1]. The target compound, with a 74 nM IC50, resides in a moderately potent tier of the chemotype, indicating that the 5-trifluoromethyl substitution combined with the N-propyl group yields STS inhibition that is significant but less potent than the optimal 3´-bromo or 3´-trifluoromethyl variants. This quantitative positioning allows researchers to select the compound as a benchmark for comparative SAR or as a starting point for further optimization.

Steroid sulfatase Structure-activity relationship Cancer research

Commercial Availability and Purity: Procurement-Ready Differentiation

3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is commercially available from multiple reputable suppliers (e.g., Bide Pharmatech) at a specified purity of ≥95% [1]. Pricing is approximately ¥1,287 per gram (as of early 2026), which is competitive for a non-steroidal benzenesulfonamide with defined STS inhibitory activity [1]. In contrast, the 4-bromo-3-trifluoromethyl regioisomer is offered by fewer vendors, and its biological activity remains uncharacterized [2]. For researchers seeking immediate access to a validated STS inhibitor for in vitro studies, the target compound offers a clear procurement advantage due to established supply chains, documented purity, and a known biological activity profile.

Chemical procurement Lead identification Medicinal chemistry

Recommended Application Scenarios for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-67-6) Based on Quantitative Evidence


In Vitro Steroid Sulfatase (STS) Inhibition Studies Requiring a Validated, Moderate-Potency Chemical Probe

With a documented IC50 of 74 nM against human STS in JEG3 cell lysates [1], this compound is ideally suited as a reference inhibitor in enzymatic assays aimed at understanding STS-dependent steroid desulfation pathways. Its potency, while moderate, is sufficient to generate robust inhibition without saturating the system, making it valuable for comparative SAR studies where a non-steroidal benzenesulfonamide chemotype is desired [2].

Physicochemical Profiling and ADME Optimization Workflows Requiring a Lipophilic Benzenesulfonamide Scaffold

The calculated LogP of approximately 3.77 positions this compound as a useful tool for investigating the relationship between lipophilicity and cellular permeability within the benzenesulfonamide class. Researchers can employ it in parallel artificial membrane permeability assays (PAMPA) or Caco-2 cell monolayers to benchmark permeability relative to less lipophilic regioisomers (e.g., LogP 3.4 for the 4-bromo analog) [3].

Medicinal Chemistry Hit-to-Lead Programs Targeting Steroid Sulfatase for Oncology Applications

As a commercially available benzenesulfonamide with established STS inhibitory activity [1], this compound can serve as an early lead or scaffold hopping starting point for developing novel STS inhibitors. Its 74 nM IC50 provides a baseline from which to explore structure–activity relationships, particularly through modifications to the N-propyl chain or the bromo/trifluoromethyl substitution pattern [2].

Control Compound for Specificity Assays Investigating Off-Target Effects of Benzenesulfonamide-Based Kinase Inhibitors

Given that certain benzenesulfonamides exhibit activity against kinases (e.g., VEGFR2/FGFR1) [4], this compound can be utilized as a comparator in kinase profiling panels to assess selectivity. Its primary documented activity is STS inhibition, and its lack of reported kinase inhibition (in contrast to 4-trifluoromethyl benzenesulfonamide derivatives) [4] makes it a suitable control for evaluating kinase off-target liabilities in related chemical series.

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